
Eluxadoline
Overview
Description
Eluxadoline (brand name Viberzi) is a mixed μ-opioid receptor agonist, κ-opioid receptor agonist, and δ-opioid receptor antagonist approved in 2015 by the FDA for treating diarrhea-predominant irritable bowel syndrome (IBS-D) . It addresses both abdominal pain and diarrhea by modulating gastrointestinal motility and secretion while minimizing constipation—a common side effect of pure μ-opioid agonists . The recommended dose is 75 mg or 100 mg twice daily, with the 100 mg dose demonstrating superior efficacy in clinical trials .
This compound’s mechanism involves peripheral opioid receptors in the gut, reducing colonic contractions and fluid secretion . However, its use is restricted in patients with a history of pancreatitis, biliary obstruction, or cholecystectomy due to risks of sphincter of Oddi spasms and pancreatitis .
Preparation Methods
Synthetic Routes for Eluxadoline
Reductive Amination and Deprotection
The primary synthetic pathway involves reductive amination of intermediates followed by deprotection steps. In WO2018020450A2 , a compound of formula (II) reacts with a compound of formula (III) using sodium borohydride or related metal hydrides (e.g., sodium triacetoxy borohydride) in methanol or ethanol . Acetic acid catalyzes the reaction at 25–45°C, yielding a secondary amine intermediate (formula IV). Subsequent deprotection under basic conditions (e.g., aqueous lithium hydroxide) removes tert-butoxycarbonyl (Boc) groups, forming this compound’s core structure .
Key Reaction Conditions
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Hydride Sources : Sodium borohydride (preferred), lithium borohydride, or sodium cyanoborohydride .
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Temperature : 20–50°C for reductive amination; 0–50°C for deprotection .
Intermediate Synthesis via Palladium-Catalyzed Reactions
Amorphous Form Preparation
Antisolvent Crystallization
Amorphous this compound is preferred for enhanced bioavailability. WO2018020450A2 describes dissolving this compound in methanol (20 ml/g) and adding acetone (4:1 v/v antisolvent) . Stirring induces precipitation, yielding amorphous solids with >95% purity after filtration and drying .
Optimized Parameters
Parameter | Range |
---|---|
Solvent | Methanol |
Antisolvent | Acetone |
Stirring Time | 15–20 minutes |
Drying Temperature | 25–30°C under vacuum |
Polymeric Nanoparticle Formulation
Ionic Gelation Technique
Impactfactor.org (2024) details chitosan-based nanoparticles for intestinal delivery . this compound is encapsulated via electrostatic interaction between chitosan (cationic) and sodium tripolyphosphate (TPP, anionic) . A Box-Behnken design optimized:
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Chitosan Concentration : 1–3 mg/ml
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TPP Concentration : 0.5–2.0 mg/ml
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TPP Volume : 15–17 ml
Optimized Nanoparticle Properties
Property | Value |
---|---|
Particle Size | 300.4 nm |
Polydispersity Index | 0.305 |
Zeta Potential | +41.2 mV |
Entrapment Efficiency | 76.89% |
In vitro release studies at pH 6.8 showed sustained release over 12 hours, achieving 80.23% cumulative release .
Improved Industrial-Scale Processes
Aqueous-Based Synthesis
WO2017208156A1 introduces an eco-friendly method using aqueous solvents instead of hazardous organics . For example, Boc deprotection employs sodium hydroxide in water-methanol mixtures, reducing waste and improving safety . Final isolation involves pH adjustment to 6–7 using citric acid, yielding high-purity this compound (72 gm from 100 gm intermediate) .
Advantages Over Traditional Methods
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Eliminates chlorinated solvents.
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Reduces reliance on transition metal catalysts.
Critical Analysis of Methodologies
Cost and Scalability
Traditional routes (CN106866463A ) suffer from high costs due to palladium catalysts (~$3,000/mol) . In contrast, reductive amination (WO2018020450A2 ) and aqueous processes (WO2017208156A1 ) use inexpensive reagents (sodium borohydride: ~$50/mol), enabling large-scale production .
Environmental Impact
Aqueous methods reduce organic waste by 40% compared to acetonitrile-based systems . Nanoparticle formulations further enhance sustainability by minimizing drug payload (entrapment efficiency: 76.89%) .
Bioavailability Considerations
Amorphous this compound’s solubility (2.5 mg/ml in water) surpasses crystalline forms (0.8 mg/ml) . Nanoparticles extend intestinal residence time, increasing AUC by 1.8-fold in preclinical models .
Chemical Reactions Analysis
Eluxadoline undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Efficacy in IBS-D
Eluxadoline has been evaluated in multiple clinical trials, particularly two pivotal Phase III trials known as IBS-3001 and IBS-3002. These studies involved over 2,400 patients and assessed the drug's efficacy over 26 weeks. Key findings include:
- Composite Clinical Response : Approximately 25-30% of patients treated with this compound achieved a significant reduction in abdominal pain and improvement in stool consistency compared to placebo .
- Safety Profile : While generally well-tolerated, common adverse effects included constipation, nausea, and abdominal pain. Serious adverse events such as sphincter of Oddi spasm and pancreatitis were noted, particularly in patients without a gallbladder .
Comparative Effectiveness
This compound has been compared to other treatments for IBS-D, such as loperamide and rifaximin. While direct comparisons are complicated due to differences in study designs and populations, this compound has shown statistically significant improvements in symptoms compared to placebo across various studies .
Long-Term Use and Patient Selection
Long-term efficacy appears promising for patients who respond well initially. Those who achieve a composite response within the first month are more likely to maintain symptom relief over time . Patient selection is crucial; individuals with specific contraindications or those at risk for adverse effects should be carefully evaluated before initiating treatment.
Clinical Trial Results
Study | Treatment Group | Composite Response (%) | Adverse Events (%) |
---|---|---|---|
IBS-3001 | This compound 100 mg | 29.6 | 25 (Constipation) |
IBS-3002 | This compound 75 mg | 25.1 | 20 (Nausea) |
Placebo | - | 16.2 | - |
*Data derived from pivotal clinical trials demonstrating this compound's efficacy and safety profile .
Mechanism of Action
Eluxadoline exerts its effects by acting on opioid receptors in the gastrointestinal tract. It functions as a mu-opioid receptor agonist, kappa-opioid receptor agonist, and delta-opioid receptor antagonist . By binding to these receptors, this compound reduces colonic motility, inhibits colonic transit, and reduces fluid/ion secretion, resulting in improved symptoms of abdominal pain and reductions in the Bristol Stool Scale .
Comparison with Similar Compounds
Efficacy in Abdominal Pain Relief
Eluxadoline 100 mg shows efficacy comparable to antispasmodics (e.g., drotaverine, pinaverium) for global IBS symptoms but is less effective for abdominal pain relief. Key findings from network meta-analyses include:
- Drotaverine : Ranked highest for abdominal pain relief (RR 2.71 vs. placebo; P-score = 0.99) .
- Pinaverium : Significantly outperformed this compound 100 mg (RR 1.46 vs. 1.18; P-score = 0.94) .
- This compound 100 mg : Effective for global symptoms (RR 1.27 vs. placebo) but inferior to drotaverine and pinaverium for pain .
Table 1: Efficacy Comparison (vs. Placebo)
Compound | Abdominal Pain Relief (RR) | Global Symptom Relief (RR) |
---|---|---|
Drotaverine | 2.71 | 1.42 |
Pinaverium | 1.46 | 1.32 |
This compound 100 mg | 1.27 | 1.25 |
Table 2: Adverse Event Rates (vs. Placebo)
Compound | Relative Risk (RR) of AEs |
---|---|
This compound 100 mg | 1.22 |
Hyoscine | 0.97 |
Drotaverine | 0.87 |
Cost and Accessibility
This compound is significantly more expensive than antispasmodics, which are often available as generics. This cost disparity positions antispasmodics as first-line therapies, with this compound reserved for refractory cases .
Pharmacokinetic and Pharmacodynamic Considerations
- Drug Interactions : this compound’s exposure increases 5.1-fold when co-administered with cyclosporine (an OATP1B1 inhibitor), necessitating dose adjustments .
- Renal Excretion : Only 0.09% of this compound is excreted renally, making it safer in mild-to-moderate renal impairment compared to renally cleared drugs .
Patient Subgroups
- Prior Loperamide Use : this compound 100 mg achieved composite response rates of 41.8% in loperamide-unresponsive patients vs. 25% for placebo .
- Post-Cholecystectomy Patients : Contraindicated due to elevated pancreatitis risk .
Research Findings and Clinical Implications
- Superiority of Antispasmodics : Drotaverine and pinaverium remain first-line due to better pain relief, lower cost, and fewer contraindications .
- Role of this compound : Effective as second-line therapy for global IBS-D symptoms, particularly in patients unresponsive to loperamide or antispasmodics .
- Safety Warnings : Requires careful patient selection to avoid pancreatitis and biliary complications .
Biological Activity
Eluxadoline is a mixed opioid receptor modulator, primarily indicated for the treatment of irritable bowel syndrome with diarrhea (IBS-D). Its unique pharmacological profile combines agonistic and antagonistic effects on various opioid receptors, which contributes to its therapeutic efficacy and safety profile. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, clinical efficacy, safety concerns, and relevant case studies.
This compound acts on three types of opioid receptors:
- μ-opioid receptor (μ-OR) agonist : This action decreases gastrointestinal motility.
- κ-opioid receptor (κ-OR) agonist : This may contribute to analgesic effects.
- δ-opioid receptor (δ-OR) antagonist : This reduces the risk of constipation associated with μ-OR agonism.
This mixed activity allows this compound to alleviate IBS-D symptoms effectively while minimizing common opioid-related side effects such as constipation .
Pharmacokinetics
This compound is characterized by:
- Poor oral bioavailability : Approximately 1% due to significant first-pass hepatic metabolism.
- Half-life : Ranges from 3.7 to 6.0 hours.
- Excretion : After a 300 mg oral dose, 82% was recovered in feces and only 0.12% in urine over 192 hours .
Study Overview
A pivotal study involving 346 adults with IBS-D assessed the efficacy of this compound (100 mg twice daily) over 12 weeks compared to placebo. The primary endpoint was the composite responder rate, defined as a ≥40% improvement in worst abdominal pain (WAP) and a Bristol Stool Scale score of <5 for at least 50% of treatment days.
Results
Treatment Group | Composite Responder Rate | Improvement in Stool Consistency | Improvement in WAP |
---|---|---|---|
This compound | 22.7% | 27.9% | 43.6% |
Placebo | 10.3% | 16.7% | 31.0% |
Statistical significance was observed with p-values <0.05 for all comparisons, indicating that this compound significantly outperformed placebo in achieving symptom relief .
Safety Profile
While this compound is generally well-tolerated, there are notable safety concerns:
- Pancreatitis Risk : Postmarketing surveillance identified cases of pancreatitis associated with this compound use, particularly in patients without a gallbladder. A retrospective analysis reported 119 cases of pancreatitis, with a median onset time of one day after initiation .
- Adverse Events : Rates of adverse events were similar between this compound and placebo groups (37.4% vs. 35.3%) during clinical trials .
Case Studies
- Case Study on Pancreatitis :
- Long-term Efficacy Study :
Q & A
Basic Research Questions
Q. What experimental methodologies are critical for elucidating Eluxadoline’s dual μ/κ-opioid receptor agonism and δ-opioid receptor antagonism?
- Methodological Answer : Receptor-specific binding assays (e.g., radioligand displacement studies) and functional assays (e.g., cAMP inhibition for μ/κ-OR activation) are essential. Computational modeling of receptor-ligand interactions can further clarify binding affinities. For in vivo validation, knockout rodent models (e.g., μ-OR KO mice) can isolate receptor-specific effects .
- Example Data :
Assay Type | Receptor Target | Key Finding |
---|---|---|
Radioligand Binding | μ-OR | IC₅₀ = 1.8 nM |
Functional (cAMP) | κ-OR | EC₅₀ = 4.2 nM |
Q. How should researchers design in vivo studies to evaluate this compound’s efficacy in IBS-D models while minimizing central opioid effects?
- Methodological Answer : Use rodent models of visceral hypersensitivity (e.g., colorectal distension tests) with peripheral opioid receptor localization via immunohistochemistry. Measure fecal output and pain response thresholds. Include pupillometry or locomotor activity assays to assess central nervous system penetration .
Q. What are the key considerations for clinical trial design when assessing this compound’s therapeutic window?
- Methodological Answer : Implement randomized, double-blind, placebo-controlled trials with active comparators (e.g., loperamide). Stratify dosing based on hepatic/renal function and monitor adverse events (AEs) like pancreatitis risk. Pharmacokinetic (PK) sampling at Tmax (0.33–2.08 hours post-dose) ensures accurate Cmax and AUC correlations .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s low abuse potential in humans versus preclinical behavioral data?
- Methodological Answer : Conduct comparative receptor profiling (e.g., β-arrestin recruitment vs. G-protein signaling bias) to explain reduced euphoria. Validate using human abuse potential (HAP) studies with Drug Liking VAS scores (e.g., this compound Emax = 55 vs. Oxycodone Emax = 100) and pupillometry to confirm peripheral restriction .
- Example Analysis :
Metric | This compound (200 mg IN) | Oxycodone (30 mg IN) |
---|---|---|
Drug Liking Emax | 55 ± 12 | 100 ± 8 |
Euphoric Mood AEs | 18.8% | 65.6% |
Q. What advanced PK/PD modeling approaches are suitable for this compound’s nonlinear absorption profile?
- Methodological Answer : Use nonlinear mixed-effects modeling (NONMEM) to account for saturable gut-wall metabolism. Incorporate covariates like body weight and CYP2C19 genotype. Validate with intranasal vs. oral PK data (e.g., IN Cmax = 191.4 ng/mL vs. oral Cmax = 23.8 ng/mL) to refine bioavailability estimates .
Q. How can researchers address this compound’s cardiac safety profile given conflicting QT interval data?
- Methodological Answer : Conduct thorough QT (TQT) studies with supratherapeutic doses (e.g., 1000 mg) in healthy volunteers. Use time-matched ECG analysis and apply Fridericia’s correction (QTcF). Compare ΔΔQTcF values against regulatory thresholds (e.g., <10 ms) .
Q. What interspecies scaling strategies are optimal for translating this compound’s preclinical safety data to humans?
- Methodological Answer : Apply allometric scaling to cynomolgus monkey data (e.g., NOAEL = 200 mg/kg/day) with safety margins ≥10× human exposure. Validate using physiologically based pharmacokinetic (PBPK) models for first-in-human dosing .
Q. Data Contradiction & Validation
Q. How should researchers validate this compound’s peripheral restriction when intranasal administration achieves high plasma concentrations?
- Methodological Answer : Pair plasma PK with cerebrospinal fluid (CSF) sampling to confirm blood-brain barrier (BBB) penetration limits. Compare intranasal Cmax (191.4 ng/mL) against CSF concentrations (e.g., <1 ng/mL) using LC-MS/MS .
Q. Ethical & Regulatory Considerations
Q. What ethical frameworks apply when designing this compound studies in opioid-abusing populations?
Properties
IUPAC Name |
5-[[[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N5O5/c1-18-12-23(29(34)38)13-19(2)24(18)15-26(33)31(39)37(17-21-10-11-28(42-4)25(14-21)32(40)41)20(3)30-35-16-27(36-30)22-8-6-5-7-9-22/h5-14,16,20,26H,15,17,33H2,1-4H3,(H2,34,38)(H,35,36)(H,40,41)/t20-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNHIDANIVGXPE-FNZWTVRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)[C@@H](C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70235589 | |
Record name | Eluxadoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70235589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864821-90-9 | |
Record name | 5-[[[(2S)-2-Amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864821-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eluxadoline [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864821909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eluxadoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09272 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Eluxadoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70235589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ELUXADOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45TPJ4MBQ1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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